molecular formula C19H16N4O3S B2498394 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide CAS No. 1173301-35-3

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide

Cat. No.: B2498394
CAS No.: 1173301-35-3
M. Wt: 380.42
InChI Key: PYLBUESLYHHNDQ-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are critical in cellular processes like DNA replication and angiogenesis . The interactions between this compound and these enzymes are primarily inhibitory, leading to a decrease in their activity and subsequent effects on cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, this compound has been reported to alter metabolic pathways, leading to changes in the levels of key metabolites and overall cellular energy balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to DNA topoisomerase and vascular endothelial growth factor receptor, inhibiting their activity and leading to downstream effects on DNA replication and angiogenesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis . Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and pyruvate, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins, affecting its localization and accumulation within different cellular compartments . The distribution of this compound is also influenced by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals, further influencing its biochemical effects.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-23-14-8-15(25-2)16(26-3)9-17(14)27-19(23)22-18(24)13-10-20-11-6-4-5-7-12(11)21-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLBUESLYHHNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4N=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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